molecular formula C12H9F3N2O2 B2538563 1-[4-(Trifluormethyl)benzyl]-1H-imidazol-4-carbonsäure CAS No. 1439903-15-7

1-[4-(Trifluormethyl)benzyl]-1H-imidazol-4-carbonsäure

Katalognummer: B2538563
CAS-Nummer: 1439903-15-7
Molekulargewicht: 270.211
InChI-Schlüssel: AGUXTOJVZXLXKC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[4-(Trifluoromethyl)benzyl]-1H-imidazole-4-carboxylic acid is an organic compound characterized by the presence of a trifluoromethyl group attached to a benzyl moiety, which is further connected to an imidazole ring.

Wissenschaftliche Forschungsanwendungen

1-[4-(Trifluoromethyl)benzyl]-1H-imidazole-4-carboxylic acid has a wide range of applications in scientific research:

Analyse Chemischer Reaktionen

1-[4-(Trifluoromethyl)benzyl]-1H-imidazole-4-carboxylic acid undergoes various chemical reactions, including:

Biologische Aktivität

1-[4-(Trifluoromethyl)benzyl]-1H-imidazole-4-carboxylic acid, a compound with the molecular formula C12H9F3N2O2, has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews its biological properties, including anticancer activity, enzyme inhibition, and general pharmacological effects, supported by relevant data and case studies.

  • Molecular Weight : 270.21 g/mol
  • CAS Number : 1439902-58-5
  • Structure : The compound features a trifluoromethyl group attached to a benzyl moiety, linked to an imidazole ring with a carboxylic acid functional group.

Anticancer Properties

Recent studies have indicated that compounds similar to 1-[4-(Trifluoromethyl)benzyl]-1H-imidazole-4-carboxylic acid exhibit significant cytotoxic effects against various cancer cell lines. For instance:

Cell Line IC₅₀ (µM) Mechanism of Action
MCF-7 (Breast)15.63Induction of apoptosis via p53 activation
U-937 (Leukemia)0.48Apoptosis induction and cell cycle arrest
HCT-116 (Colon)1.93Inhibition of proliferation and induction of apoptosis

These findings suggest that the compound may act as a potent anticancer agent, particularly through mechanisms involving apoptosis and cell cycle regulation.

Enzyme Inhibition

1-[4-(Trifluoromethyl)benzyl]-1H-imidazole-4-carboxylic acid has also been studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting specific enzymes involved in cancer progression:

  • Dipeptidyl Peptidase IV (DPP-IV) : Inhibitors of this enzyme are being explored for their role in diabetes and cancer therapy.
  • Pyroglutamyl Peptidase II : High-affinity inhibitors have been identified, suggesting potential therapeutic applications in neurodegenerative diseases .

Study on Anticancer Activity

A study published in a peer-reviewed journal examined various imidazole derivatives, including 1-[4-(Trifluoromethyl)benzyl]-1H-imidazole-4-carboxylic acid. The research highlighted:

  • Cytotoxicity : The compound demonstrated significant cytotoxicity against MCF-7 and U-937 cell lines.
  • Mechanism : Flow cytometry analysis revealed that the compound induces apoptosis by increasing caspase activity, which is crucial for programmed cell death.

Pharmacological Profile

In another investigation, the pharmacological profile of this compound was assessed alongside other derivatives. The results indicated that modifications at the para position of the aromatic ring significantly enhanced biological activity, underscoring the importance of structural optimization in drug design .

Toxicological Profile

While promising biological activities have been reported, it is essential to consider the safety profile of 1-[4-(Trifluoromethyl)benzyl]-1H-imidazole-4-carboxylic acid. According to safety data sheets:

  • Toxicity Data : Currently, acute toxicity data is limited; however, no significant irritant properties have been observed under standard testing conditions .

Eigenschaften

IUPAC Name

1-[[4-(trifluoromethyl)phenyl]methyl]imidazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F3N2O2/c13-12(14,15)9-3-1-8(2-4-9)5-17-6-10(11(18)19)16-7-17/h1-4,6-7H,5H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGUXTOJVZXLXKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=C(N=C2)C(=O)O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.